2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a 4-fluorophenyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(4-fluorophenyl)piperazine with 4-chloro-2-(trifluoromethyl)pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine and trifluoromethyl groups.
Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, acetonitrile, or ethanol under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the piperazine or pyrimidine rings.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H14F4N4 |
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Molecular Weight |
326.29 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H14F4N4/c16-11-1-3-12(4-2-11)22-7-9-23(10-8-22)14-20-6-5-13(21-14)15(17,18)19/h1-6H,7-10H2 |
InChI Key |
SYOKMYMVGWDNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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